2-(Acetoxy)pyridine-4-boronic acid pinacol ester is a chemical compound that belongs to the class of boronic acid derivatives, specifically a pinacol ester of pyridine-4-boronic acid. This compound is notable for its applications in organic synthesis, particularly in coupling reactions such as the Suzuki-Miyaura reaction, which is widely used in the formation of carbon-carbon bonds. The compound has the molecular formula and a molecular weight of approximately 205.06 g/mol .
This compound can be sourced from various chemical suppliers, including Thermo Scientific and Sigma-Aldrich. It is classified under boronic acids and their derivatives, which are crucial in organic synthesis due to their ability to form stable complexes with electrophiles and their participation in various coupling reactions .
The synthesis of 2-(Acetoxy)pyridine-4-boronic acid pinacol ester typically involves the following steps:
The molecular structure of 2-(Acetoxy)pyridine-4-boronic acid pinacol ester features a pyridine ring substituted with a boronic acid moiety and an acetoxy group. The structure can be represented by the following SMILES notation: CC1(C)OB(OC1(C)C)c2ccncc2
.
The compound is primarily utilized in cross-coupling reactions such as:
In these reactions, 2-(Acetoxy)pyridine-4-boronic acid pinacol ester acts as a nucleophile that reacts with electrophiles (e.g., aryl halides) in the presence of palladium catalysts and bases.
The mechanism typically involves:
Studies indicate that variations in reaction conditions (solvent, temperature, and base) can significantly influence reaction rates and yields .
The primary applications of 2-(Acetoxy)pyridine-4-boronic acid pinacol ester include:
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9